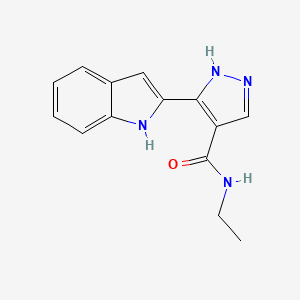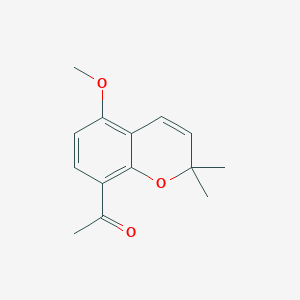
Theobromine, 1-(2'-methylallyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theobromine, 1-(2’-methylallyl)- is a derivative of theobromine, a naturally occurring alkaloid found in cocoa beans Theobromine is known for its stimulant effects, similar to caffeine, but with a milder impact on the central nervous system
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Theobromine, 1-(2’-methylallyl)- involves several steps. One common method starts with theobromine as the base compound. The synthesis typically involves:
Alkylation: Theobromine is reacted with an appropriate alkylating agent, such as 2-methylallyl chloride, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of Theobromine, 1-(2’-methylallyl)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large quantities of theobromine and 2-methylallyl chloride are reacted in industrial reactors.
Continuous Purification: The product is continuously purified using industrial-scale chromatography or crystallization methods to ensure high purity and yield.
化学反应分析
Types of Reactions
Theobromine, 1-(2’-methylallyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2’-methylallyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of theobromine.
Reduction: Reduced forms of theobromine derivatives.
Substitution: Various substituted theobromine derivatives depending on the nucleophile used.
科学研究应用
Theobromine, 1-(2’-methylallyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as a bronchodilator and vasodilator.
Industry: Used in the development of new materials and as an additive in various industrial processes.
作用机制
Theobromine, 1-(2’-methylallyl)- exerts its effects primarily through the inhibition of adenosine receptors. This inhibition leads to increased neurotransmitter release and stimulation of the central nervous system. Additionally, it may act as a phosphodiesterase inhibitor, increasing intracellular cyclic AMP levels and promoting various physiological effects.
相似化合物的比较
Theobromine, 1-(2’-methylallyl)- is similar to other methylxanthines like caffeine and theophylline. it has unique properties due to the presence of the 2’-methylallyl group. This modification can alter its solubility, bioavailability, and overall pharmacological profile.
Similar Compounds
Caffeine: A well-known stimulant with a stronger effect on the central nervous system.
Theophylline: Used primarily as a bronchodilator in the treatment of respiratory diseases.
Paraxanthine: A metabolite of caffeine with similar stimulant effects.
属性
CAS 编号 |
63906-62-7 |
|---|---|
分子式 |
C11H14N4O2 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
3,7-dimethyl-1-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O2/c1-7(2)5-15-10(16)8-9(12-6-13(8)3)14(4)11(15)17/h6H,1,5H2,2-4H3 |
InChI 键 |
DMWQAGFXWKNDBE-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)CN1C(=O)C2=C(N=CN2C)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy]acetic acid](/img/structure/B15066853.png)
![[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclobutyl]methanol](/img/structure/B15066855.png)
![6-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15066862.png)




